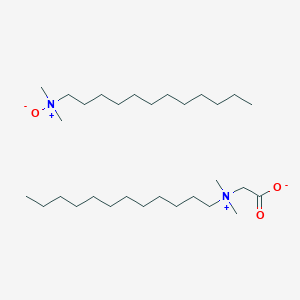

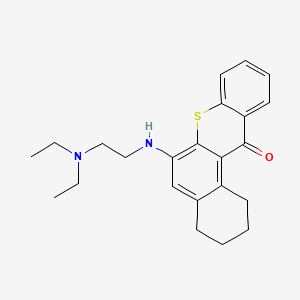

![molecular formula C20H32O3 B1206949 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid CAS No. 81246-85-7](/img/structure/B1206949.png)

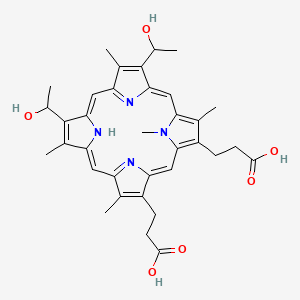

7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related oxabicycloheptene derivatives, such as 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives, can be achieved through the Diels-Alder reaction, utilizing boron trifluoride diethyl etherate as a catalyst to obtain compounds with antimicrobial and antioxidant properties (Dhanapal et al., 2013). This method may offer insights into the synthesis pathways for "7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid".

Molecular Structure Analysis

The molecular structure of derivatives closely related to the compound , like 7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, has been explored through techniques such as elemental analysis, FT-IR, NMR, and X-ray crystallographic techniques, revealing detailed structural insights (Jian Li & Zu-Pei Liang, 2013). These methodologies could similarly elucidate the molecular structure of "7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid".

Chemical Reactions and Properties

The compound has potential for a variety of chemical reactions, as indicated by research on similar oxabicycloheptene derivatives. For instance, acid-catalyzed hydrolysis and intramolecular cyclization strategies have been reported, showcasing the reactivity and transformation capabilities of these compounds under various conditions (Lajunen & Maki, 1991); (Puerto Galvis & Kouznetsov, 2013). These reactions might apply to "7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid", suggesting a rich chemistry awaiting exploration.

Physical Properties Analysis

The physical properties of oxabicyclo[2.2.1]heptene derivatives, including melting points, boiling points, and solubility, can be determined through experimental measurements and computational predictions. The synthesis and crystal structure analysis of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate provides a model for understanding the physical characteristics of related compounds (Aira Miró Vera et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are critical for understanding the behavior of "7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid". Research on similar compounds, such as the base-induced bridge cleavage of 1,5-dimethyl-7-oxabicyclo-[2.2.1]hept-5-ene systems, indicates the susceptibility of these structures to nucleophilic attacks and the potential for diverse chemical transformations (Arjona et al., 1995).

科学的研究の応用

Synthesis and Transformation of Compounds

Synthetic Methods and Derivatives The compound, 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid, and its derivatives exhibit versatility in synthesis and transformation. A notable synthetic approach involved the reaction of hept-4-enoic acid with vinylmagnesium bromide, leading to the formation of complex compounds like (Z)-undeca-1,8-dien-5-one. Such reactions highlight the compound's utility in synthesizing a variety of alkylcyclopentenones, demonstrating its pivotal role in organic synthesis and the creation of diverse molecular structures (Watanabe et al., 1982).

Biologically Active Compounds Several studies have highlighted the synthesis of biologically active compounds utilizing derivatives of the mentioned compound. For instance, fatty acid hydrazides derived from related compounds have been employed to synthesize biologically active oxadiazoles with significant antibacterial activity against various bacterial strains. This underscores the potential of these derivatives in the development of new antimicrobial agents (Banday et al., 2010).

Antibacterial and Antioxidant Properties The compound's derivatives have also been synthesized and evaluated for their antibacterial and antioxidant properties. For instance, novel oxabicycloheptenyl derivatives were synthesized using catalyzed Diels-Alder reactions and exhibited considerable antibacterial and antioxidant activities, suggesting their potential in medicinal chemistry and drug discovery (Dhanapal et al., 2013).

特性

IUPAC Name |

7-(3-undeca-2,5-dienyloxiran-2-yl)hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWQSCSXHFNTMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868605 |

Source

|

| Record name | 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid | |

CAS RN |

81246-85-7 |

Source

|

| Record name | 8,9-Epoxyeicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81246-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

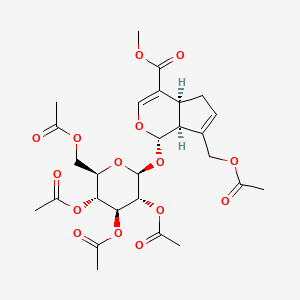

![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)

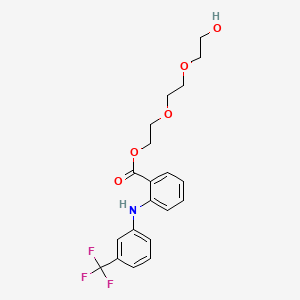

![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-methoxy-](/img/structure/B1206889.png)